Studies suggest 2-AFBT exhibits antibacterial properties against various gram-positive and gram-negative bacteria. Research published in "European Journal of Medicinal Chemistry" demonstrates its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant bacteria strains [].
2-AFBT shows promise in inhibiting the growth of cancer cells. A study published in "Bioorganic & Medicinal Chemistry Letters" reports its potential to target specific cancer pathways, making it a candidate for further investigation [].
Preliminary research suggests 2-AFBT may have activity against other diseases, including fungal infections and parasitic diseases. However, further exploration is needed to confirm these findings.
2-AFBT is being explored as a building block for organic semiconductors due to its unique electronic properties. Research published in "Journal of Materials Chemistry C" demonstrates its potential application in organic light-emitting diodes (OLEDs) [].
2-AFBT can be incorporated into polymers, potentially enhancing their properties like thermal stability and conductivity. A study published in "RSC Advances" reports the synthesis of 2-AFBT-based polymers with promising characteristics for various applications [].
2-Amino-6-fluorobenzothiazole is a heterocyclic organic compound with the molecular formula . It features a benzothiazole ring, which is a fused aromatic system containing both nitrogen and sulfur atoms. The compound is characterized by the presence of an amino group (-NH₂) and a fluorine atom positioned at the 6th position of the benzothiazole structure. This unique arrangement contributes to its chemical reactivity and potential biological activity. The compound appears as a white to off-white solid, with a predicted pKa of approximately 3.77, indicating its acidic nature in solution .
Research indicates that 2-amino-6-fluorobenzothiazole exhibits notable biological activities. It has been studied for its potential as:
The synthesis of 2-amino-6-fluorobenzothiazole can be achieved through several methods:
2-Amino-6-fluorobenzothiazole finds applications across various fields:
Studies on interaction profiles of 2-amino-6-fluorobenzothiazole reveal its affinity for various biological targets. Interaction studies often focus on:
Several compounds share structural similarities with 2-amino-6-fluorobenzothiazole, allowing for comparative analysis:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
2-Amino-benzothiazole | Contains an amino group but lacks fluorine | More basic due to absence of fluorine |
6-Fluorobenzothiazole | Contains fluorine but lacks amino group | Primarily used as a reagent |
2-Amino-3-fluorobenzothiazole | Has both amino and fluorine at different positions | Potentially different biological activity |
Benzothiazole | Basic structure without functional groups | Lacks the reactivity associated with amino/fluoro |
The uniqueness of 2-amino-6-fluorobenzothiazole lies in its combination of both an amino group and a fluorine atom at strategic positions, which enhances its reactivity and potential biological activity compared to other similar compounds.
The thiocyanation of fluorinated anilines represents a fundamental approach for constructing the benzothiazole framework in 2-amino-6-fluorobenzothiazole synthesis [1]. This methodology involves the nucleophilic attack of thiocyanate ions on electrophilically activated aromatic systems, followed by intramolecular cyclization to form the heterocyclic ring [2]. The process typically employs 4-fluoroaniline as the starting material, which undergoes treatment with potassium thiocyanate in the presence of glacial acetic acid [1] [3].
The mechanism proceeds through initial formation of a thiocyanate intermediate, where the thiocyanate group attaches to the aromatic ring ortho to the amino functionality [2]. The electronic properties of the fluorine substituent significantly influence the reactivity pattern, with the electron-withdrawing nature of fluorine facilitating electrophilic aromatic substitution [4] [5]. Research indicates that fluorinated anilines demonstrate enhanced reactivity compared to their non-fluorinated counterparts, with reaction yields ranging from 60-85% under optimized conditions [1] [6].
Spectroscopic monitoring reveals that the thiocyanation process exhibits characteristic infrared absorption bands at 2195-2215 wavenumbers corresponding to the carbon-nitrogen triple bond stretch [7] [8]. Nuclear magnetic resonance studies confirm the regioselective attachment of the thiocyanate group, with carbon-13 chemical shifts appearing in the 110-120 parts per million region [9]. The reaction typically requires 12-16 hours at ambient temperature to achieve complete conversion [1] [6].
Bromine-mediated cyclization represents the critical ring-closing step in the conventional synthesis of 2-amino-6-fluorobenzothiazole [1] [7]. This transformation involves the oxidative cyclization of thiocyanated aniline intermediates through bromine activation, resulting in the formation of the benzothiazole heterocycle [2]. The mechanism proceeds via initial bromine complexation with the thiocyanate group, generating a highly electrophilic thiocyanogen species [7].
The cyclization mechanism involves nucleophilic attack of the amino group on the activated thiocyanate functionality, leading to the formation of a five-membered ring intermediate [2] [10]. Subsequent elimination of hydrogen bromide and rearrangement yields the final benzothiazole product [7]. Kinetic studies demonstrate that the cyclization step exhibits first-order kinetics with respect to the bromine concentration, with rate constants ranging from 0.15 to 0.28 per minute at 25 degrees Celsius [11].
The influence of the fluorine substituent on the cyclization mechanism is particularly pronounced, with computational studies indicating that the electron-withdrawing effect stabilizes the intermediate carbocation species [12] [13]. Density functional theory calculations reveal that fluorine substitution lowers the activation energy barrier by approximately 8-12 kilojoules per mole compared to unsubstituted systems [14] [15]. The reaction proceeds with high regioselectivity, yielding predominantly the desired 6-fluoro substitution pattern [1] [3].
Experimental evidence supports a concerted mechanism for the cyclization process, with no observable accumulation of ring-opened intermediates under standard reaction conditions [7] [16]. Temperature-dependent studies indicate optimal cyclization rates at 80-120 degrees Celsius, with higher temperatures leading to decomposition products [1] [17].
Solvent-free synthesis methodologies have emerged as environmentally sustainable alternatives for 2-amino-6-fluorobenzothiazole production [18] [19]. These approaches eliminate the need for organic solvents through mechanochemical activation, microwave irradiation, or solid-state reactions [20] [21]. Ball-milling techniques have demonstrated particular efficacy, achieving yields of 64-96% through mechanical energy input alone [2] [19].
The mechanochemical approach involves grinding fluorinated anilines with thiocyanate salts and oxidizing agents in the absence of solvent [21] [22]. This method activates the reactants through mechanical stress, facilitating bond formation and cyclization under ambient conditions [19]. Research indicates that the fluorine substituent enhances the mechanochemical reactivity, with fluorinated substrates showing superior conversion rates compared to unsubstituted analogues [2] [23].
Microwave-assisted solvent-free synthesis represents another significant advancement, reducing reaction times to 2-10 minutes while maintaining high yields of 85-95% [24] [25]. The microwave energy directly heats the reactants through dielectric heating, creating localized high-temperature zones that accelerate the cyclization process [18] [26]. Studies demonstrate that fluorinated systems exhibit enhanced microwave absorption, leading to more efficient heating and improved reaction rates [24] [27].
Optimization studies reveal that the solvent-free approach requires careful control of reactant stoichiometry, with optimal results achieved using a 1:1.5 molar ratio of aniline to thiocyanate [18] [19]. The addition of solid acid catalysts, such as silica gel or zeolites, further enhances the reaction efficiency [28] [26]. Environmental factor calculations indicate that solvent-free methods reduce waste generation by 70-85% compared to conventional approaches [19] [21].
Heterogeneous catalytic systems have been developed to improve the sustainability and efficiency of 2-amino-6-fluorobenzothiazole synthesis [29] [17]. These systems employ recyclable solid catalysts that facilitate the cyclization process while minimizing waste generation [19] [30]. Zinc oxide nanoparticles have demonstrated particular promise, achieving yields of 78-98% with excellent recyclability over multiple reaction cycles [19] [28].
Cobalt oxide nanoflakes represent another effective catalytic system, providing high catalytic activity under neat conditions [17]. These catalysts operate through Lewis acid activation of the carbonyl groups and coordination to the nitrogen atoms, facilitating the cyclization process [30] [29]. The fluorine substituent influences the catalyst-substrate interaction, with computational studies indicating enhanced binding affinity in fluorinated systems [4] .
Potassium ferrocyanide has emerged as an efficient promoter for benzothiazole synthesis under solvent-free conditions [28]. This system operates through electron transfer mechanisms, generating reactive intermediates that facilitate ring closure [28] [30]. The catalytic cycle involves initial coordination of the aniline substrate, followed by oxidative cyclization and product release [30] [17].
Iron-graphite electrode combinations have been developed for electrochemical synthesis, utilizing electrical energy to drive the cyclization process [32]. These systems achieve yields of 64-91% while eliminating the need for chemical oxidants [32] [33]. The electrochemical approach offers precise control over the oxidation potential, allowing selective activation of specific functional groups [32] [30].
Research indicates that heterogeneous catalysts can be recovered and reused for up to 5-7 reaction cycles without significant loss of activity [19] [28]. Characterization studies using X-ray photoelectron spectroscopy and transmission electron microscopy confirm the structural integrity of the catalysts after multiple uses [29] [17].
Kinetic studies of 2-amino-6-fluorobenzothiazole synthesis reveal distinct activation energy barriers for the thiocyanation and cyclization steps [11] [34]. The thiocyanation process exhibits an activation energy of 33.5 kilojoules per mole, while the subsequent cyclization step requires 52.8 kilojoules per mole [11] [15]. These values are significantly lower than those observed for non-fluorinated analogues, indicating the beneficial effect of fluorine substitution on reaction kinetics [4] [12].
Temperature-dependent rate studies demonstrate Arrhenius behavior across the temperature range of 273-373 Kelvin [11] [16]. The pre-exponential factor for the overall process is determined to be 2.8 × 10^8 per second, consistent with a bimolecular reaction mechanism [34] [15]. The presence of fluorine substituents reduces the activation energy barrier by approximately 12-15 kilojoules per mole compared to unsubstituted systems [14] [12].
Computational studies using density functional theory at the B3LYP/6-31G(d) level provide detailed insights into the transition state structures [14] [15]. The calculations reveal that the cyclization transition state involves significant charge redistribution, with the fluorine atom stabilizing the developing positive charge through inductive effects [12] [13]. The activation energy barrier shows strong correlation with the Hammett sigma parameter, confirming the electronic nature of the fluorine influence [4] [5].
Solvent effects on the activation energy barriers have been investigated using various polar and nonpolar media [11] [16]. The results indicate that polar solvents stabilize the transition states through dipole-dipole interactions, leading to reduced activation energies [34] [15]. The fluorine substituent enhances these solvent effects through increased molecular polarity [4] [35].
Thermodynamic analysis reveals that the cyclization process is highly exothermic, with an enthalpy change of -85.3 kilojoules per mole for the ring-closing step [36] [10]. The overall synthesis exhibits an enthalpy change of -97.8 kilojoules per mole, indicating substantial energy release during product formation [34] [15]. These values are consistent with the formation of stable aromatic heterocyclic systems [36] [37].
Calorimetric measurements confirm the exothermic nature of the cyclization process, with heat release rates of 15-25 watts per mole observed during the reaction [11] [16]. The fluorine substituent contributes to the thermodynamic stability of the product through resonance stabilization and inductive effects [4] [12]. Computational studies indicate that the fluorinated benzothiazole exhibits enhanced aromatic character compared to unsubstituted analogues [14] [13].
The entropy change for the cyclization process is -125.8 joules per mole per Kelvin, reflecting the ordering that occurs during ring formation [34] [15]. Despite the unfavorable entropy contribution, the large negative enthalpy change ensures that the Gibbs free energy change remains negative at -48.2 kilojoules per mole [36] [10]. This indicates that the cyclization process is thermodynamically spontaneous under standard conditions [34].
Temperature-dependent equilibrium studies demonstrate that the reaction remains favorable across a wide temperature range [11] [16]. The van't Hoff analysis yields an enthalpy of formation of -210.0 kilojoules per mole for 2-amino-6-fluorobenzothiazole, confirming its thermodynamic stability [10] [38]. The heat capacity change for the cyclization process is -85 joules per mole per Kelvin, consistent with the formation of a more rigid cyclic structure [34] [15].
Parameter | Thiocyanation Step | Cyclization Step | Overall Process | Temperature Dependence |
---|---|---|---|---|
Activation Energy (kJ/mol) | 33.5 | 52.8 | 86.3 | Arrhenius |
Enthalpy Change (kJ/mol) | -12.5 | -85.3 | -97.8 | Exothermic |
Entropy Change (J/mol·K) | -45.2 | -125.8 | -171.0 | Negative |
Gibbs Free Energy (kJ/mol) | -8.0 | -48.2 | -56.2 | Spontaneous at >298K |
Method | Starting Materials | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Limitations |
---|---|---|---|---|---|---|
Thiocyanation/Bromine cyclization | Fluorinated aniline, KSCN, Br₂ | 0-25 | 12-16 h | 60-85 | Mild conditions | Long reaction time |
Direct aromatic substitution | 4-Fluoro-3-chloroaniline, KSCN | 25-50 | 4-8 h | 70-90 | High yields | Toxic bromine |
Acidic conditions | Aniline derivatives, AcOH | 80-120 | 2-6 h | 65-85 | Simple procedure | Harsh conditions |
High temperature conditions | Aniline, CS₂, S | 180-230 | 4-8 h | 50-80 | Atom economy | High temperature |
Method | Conditions | Energy Source | Reaction Time | Yield (%) | Environmental Benefits | E-factor |
---|---|---|---|---|---|---|
Solvent-free mechanochemical | Ball milling, RT | Mechanical | 5-45 min | 64-96 | No solvent | Low |
Microwave-assisted | MW irradiation, 2-10 min | Microwave | 2-10 min | 85-95 | Rapid heating | Very low |
Electrochemical synthesis | Undivided cell, RT | Electricity | 30-120 min | 64-91 | No chemical oxidant | Low |
Catalytic systems | Heterogeneous catalyst | Thermal | 1-4 h | 78-98 | Recyclable catalyst | Medium |
The vibrational spectroscopic analysis of 2-amino-6-fluorobenzothiazole reveals distinctive spectral signatures that enable comprehensive structural characterization. The compound exhibits characteristic absorption bands that can be systematically assigned based on established vibrational frequency correlations and the influence of substituent effects on the benzothiazole scaffold [1] [2].
The primary amino group substitution at the 2-position of the benzothiazole ring system generates characteristic stretching vibrations in the higher frequency region. The asymmetric nitrogen-hydrogen stretching mode appears as a strong absorption band in the range of 3456-3271 cm⁻¹, while the symmetric nitrogen-hydrogen stretching vibration manifests at 3300-3200 cm⁻¹ [1] [2]. These frequencies are consistent with primary aromatic amines and demonstrate the expected red-shift due to conjugation with the benzothiazole π-system.
Aromatic carbon-hydrogen stretching vibrations occur in the characteristic region of 3024-3038 cm⁻¹, exhibiting the typical fingerprint patterns expected for substituted benzene rings. The benzothiazole heterocyclic system displays its diagnostic carbon-nitrogen stretching vibration at 1577-1601 cm⁻¹, representing one of the most reliable identification markers for this structural motif [1] [3].
The amino group deformation modes appear at 1531-1577 cm⁻¹, corresponding to the scissoring vibration of the nitrogen-hydrogen bonds. This frequency range is characteristic of primary aromatic amines and provides confirmatory evidence for the substitution pattern. Aromatic carbon-carbon stretching modes manifest in the region of 1446-1583 cm⁻¹, reflecting the complex vibrational coupling within the extended conjugated system [4] [3].
Vibrational Mode | Frequency Range (cm⁻¹) | Assignment Notes |
---|---|---|
NH₂ asymmetric stretch | 3456-3271 | Characteristic NH₂ asymmetric stretching |
NH₂ symmetric stretch | 3300-3200 | NH₂ symmetric stretching vibration |
Aromatic C-H stretch | 3024-3038 | Aromatic C-H stretching vibrations |
C=N stretch (benzothiazole) | 1577-1601 | Benzothiazole ring C=N stretching |
NH₂ deformation | 1531-1577 | NH₂ scissoring deformation |
C=C aromatic stretch | 1446-1583 | Aromatic C=C stretching modes |
C-F stretch | 1058-1107 | Characteristic C-F stretching vibration |
C-S stretch | 708-775 | C-S stretching in benzothiazole ring |
Ring deformation | 631-810 | Benzothiazole ring deformation modes |
C-H out-of-plane bending | 689-763 | Aromatic C-H out-of-plane bending |
The fluorine substitution at the 6-position introduces a highly diagnostic carbon-fluorine stretching vibration at 1058-1107 cm⁻¹. This absorption represents one of the strongest and most characteristic bands in the spectrum, owing to the high electronegativity difference between carbon and fluorine atoms. The carbon-sulfur stretching vibration of the benzothiazole ring system appears at 708-775 cm⁻¹, providing additional structural confirmation [1] [2] [3].
Lower frequency modes in the range of 631-810 cm⁻¹ correspond to benzothiazole ring deformation vibrations, while aromatic carbon-hydrogen out-of-plane bending modes occur at 689-763 cm⁻¹. These fingerprint region absorptions are particularly valuable for distinguishing between different substitution patterns and confirming the overall molecular architecture [3] [5].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy, with selection rules that favor symmetric vibrations and provide enhanced sensitivity to certain structural features. The Fourier Transform Raman spectrum of 2-amino-6-fluorobenzothiazole has been recorded in the range of 4000-100 cm⁻¹, revealing characteristic scattering patterns that facilitate structural elucidation [1] [2] [6].
The amino group stretching vibrations appear as prominent Raman bands at 3456 cm⁻¹ (strong intensity) for the asymmetric mode and 3271 cm⁻¹ (medium intensity) for the symmetric mode. These frequencies correspond closely to the infrared observations but exhibit different relative intensities due to the distinct selection rules governing Raman scattering [1] [6].
The most intense feature in the Raman spectrum occurs at 1631-1643 cm⁻¹, representing the combined carbon-oxygen and carbon-nitrogen stretching vibrations. This very strong scattering band serves as a diagnostic marker for the benzothiazole heterocyclic system and demonstrates the enhanced Raman activity of symmetric stretching modes involving highly polarizable bonds [1] [2].
Raman Shift (cm⁻¹) | Relative Intensity | Assignment |
---|---|---|
3456 | Strong | NH₂ asymmetric stretch |
3271 | Medium | NH₂ symmetric stretch |
1631-1643 | Very Strong | C=O/C=N stretch |
1577 | Medium | C=N benzothiazole stretch |
1492 | Weak | Ring vibration |
1462 | Sharp | NH₂ deformation + C-N stretch |
1249 | Medium | C-O stretch |
775 | Sharp | C-S stretch |
763 | Sharp | Ring deformation |
100-400 | Variable | Low frequency modes |
The benzothiazole carbon-nitrogen stretching vibration at 1577 cm⁻¹ exhibits medium intensity in the Raman spectrum, providing confirmatory evidence for the heterocyclic structure. Ring vibrations appear as weak scattering at 1492 cm⁻¹, while the combined amino group deformation and carbon-nitrogen stretching mode manifests as a sharp band at 1462 cm⁻¹ [1] [6].
Carbon-oxygen stretching vibrations occur at 1249 cm⁻¹ with medium intensity, representing interactions within the extended conjugated system. The carbon-sulfur stretching mode appears as a sharp Raman band at 775 cm⁻¹, demonstrating the high polarizability of the carbon-sulfur bond in the heterocyclic environment [1] [2].
Ring deformation modes manifest as sharp scattering at 763 cm⁻¹, providing fingerprint information for the specific substitution pattern. The low frequency region (100-400 cm⁻¹) contains various vibrational modes with variable intensities, including lattice vibrations and large-amplitude molecular motions that are particularly sensitive to intermolecular interactions in the solid state [1] [6].
Nuclear magnetic resonance spectroscopy provides definitive structural information through chemical shift patterns that reflect the electronic environment of individual nuclei. The proton nuclear magnetic resonance spectrum of 2-amino-6-fluorobenzothiazole exhibits characteristic resonances that enable unambiguous assignment of the substitution pattern and confirmation of the molecular structure [7] [8] [9].
The aromatic proton resonances appear as complex multiplets in the range of 7.39-7.74 parts per million, reflecting the anisotropic effects of the fluorine substituent and the benzothiazole heterocyclic system. The proton meta to the fluorine atom resonates at 7.74 parts per million as a multiplet, demonstrating the characteristic downfield shift induced by the electron-withdrawing fluorine substituent. Ortho-positioned aromatic protons appear at 7.45 parts per million as a multiplet, while the para-positioned proton manifests at 7.39 parts per million [7] [8].
The amino group protons exhibit characteristic behavior as a broad singlet at 4.5-5.5 parts per million, exchangeable with deuterium oxide. This chemical shift range is typical for primary aromatic amines and reflects the partial deshielding effect of the adjacent benzothiazole π-system. The broadening of this resonance results from rapid exchange processes and quadrupolar effects associated with the nitrogen nucleus [7] [8] [9].
Nucleus | Chemical Shift (ppm) | Assignment | Multiplicity/Coupling |
---|---|---|---|
¹H | 7.74 (m, 1H) | Aromatic H (meta to F) | Multiplet |
¹H | 7.45 (m, 2H) | Aromatic H (ortho) | Multiplet |
¹H | 7.39 (m, 1H) | Aromatic H (para to F) | Multiplet |
¹H | 4.5-5.5 (br s, 2H) | NH₂ protons (D₂O exchangeable) | Broad singlet |
¹³C | 168-170 | C=N (benzothiazole) | Singlet |
¹³C | 160-170 | Fluorinated aromatic carbon | Doublet (J_CF) |
¹³C | 145-150 | Quaternary aromatic carbon | Singlet/Doublet |
¹³C | 127-135 | Aromatic CH carbons | Various |
¹³C | 114-122 | Aromatic CH carbons | Various |
¹³C | 70-80 | Alkyne/alkyl carbons | Various |
¹³C | 21-24 | Methyl carbon | Singlet |
Carbon-13 nuclear magnetic resonance spectroscopy reveals the detailed electronic structure through characteristic chemical shift patterns that reflect the hybridization state and electronic environment of individual carbon atoms. The benzothiazole carbon-nitrogen double bond carbon resonates at 168-170 parts per million, demonstrating the characteristic downfield shift associated with sp² hybridization and nitrogen attachment [10] [11] [9].
Fluorinated aromatic carbons appear in the range of 160-170 parts per million, exhibiting the expected doublet splitting pattern due to direct carbon-fluorine coupling. This region provides definitive evidence for fluorine substitution and enables determination of the substitution position through coupling pattern analysis. Quaternary aromatic carbons resonate at 145-150 parts per million, appearing as either singlets or doublets depending on their proximity to the fluorine substituent [10] [11].
Aromatic methine carbons exhibit resonances in two distinct regions: 127-135 parts per million and 114-122 parts per million. This distribution reflects the differential electronic effects of the amino and fluorine substituents, with carbons proximate to electron-donating groups appearing upfield relative to those near electron-withdrawing substituents [10] [11] [9].
Additional carbon resonances in the 70-80 parts per million range correspond to alkyne or alkyl carbons in derivative compounds, while methyl carbons appear at 21-24 parts per million as characteristic singlets. These assignments provide comprehensive structural confirmation and enable differentiation between closely related analogs [9] [12].
The presence of fluorine substituents introduces distinctive coupling patterns that provide valuable structural information and enable detailed conformational analysis. Fluorine-proton coupling constants exhibit characteristic magnitude ranges that depend on the number of intervening bonds and the geometric relationship between coupled nuclei [14] [15].
Geminal fluorine-proton coupling (²JHF) typically manifests with coupling constants of 45-50 Hertz, representing the strongest observable fluorine-proton interaction. This coupling pattern appears when protons and fluorine atoms are separated by two bonds and provides definitive evidence for direct substitution relationships [14].
Vicinal fluorine-proton coupling (³JHF) occurs through three bonds with typical coupling constants of 10-15 Hertz. These interactions demonstrate significant stereochemical dependence, with transoid arrangements generally exhibiting larger coupling constants than cisoid configurations. The magnitude of vicinal coupling provides valuable information about molecular conformation and substitution patterns [14] [15].
Coupling Type | Typical Range (Hz) | Description |
---|---|---|
²JHF | 45-50 | Geminal H-F coupling |
³JHF (vicinal) | 10-15 | Vicinal H-F coupling (through 3 bonds) |
⁴JHF (long-range) | 1-6 | Long-range H-F coupling (through 4 bonds) |
⁵JHF (very long-range) | 0-2 | Very long-range H-F coupling |
¹JCF | 240-280 | Direct C-F coupling |
²JCF | 20-30 | C-F coupling through 2 bonds |
³JCF | 5-15 | C-F coupling through 3 bonds |
Long-range fluorine-proton coupling (⁴JHF) exhibits smaller coupling constants of 1-6 Hertz but remains observable in high-resolution nuclear magnetic resonance experiments. These interactions provide information about extended molecular geometry and can be particularly valuable for confirming substitution positions in complex aromatic systems [14].
Very long-range fluorine-proton coupling (⁵JHF) represents the weakest observable interaction, with coupling constants of 0-2 Hertz. While these couplings are at the limit of detection, they can provide crucial information about long-range electronic effects and molecular geometry in favorable cases [14] [15].
Carbon-fluorine coupling patterns exhibit significantly larger coupling constants due to the direct involvement of the carbon nucleus bearing the fluorine substituent. Direct carbon-fluorine coupling (¹JCF) manifests with coupling constants of 240-280 Hertz, providing definitive identification of fluorinated carbon centers. Two-bond carbon-fluorine coupling (²JCF) exhibits coupling constants of 20-30 Hertz, while three-bond carbon-fluorine coupling (³JCF) appears with constants of 5-15 Hertz [14] [15].
These coupling patterns enable detailed structural elucidation and provide powerful tools for conformational analysis in fluorinated benzothiazole systems. The combination of chemical shift information and coupling constant data allows for comprehensive characterization of molecular structure and dynamics [14].
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns that reflect the stability and connectivity of molecular subunits. The electron impact mass spectrum of 2-amino-6-fluorobenzothiazole exhibits a molecular ion peak at m/z 168, corresponding to the expected molecular formula C₇H₅FN₂S [16] [17].
The molecular ion demonstrates moderate stability with a relative abundance of 25-35%, indicating reasonable thermal and electronic stability of the complete molecular structure. This stability reflects the resonance stabilization provided by the extended π-electron system encompassing both the benzene ring and the thiazole heterocycle [16] [17] [18].
The loss of fluorine atom generates a significant fragment at m/z 149 with 15-20% relative intensity, corresponding to the [M-F]⁺ ion. This fragmentation pathway demonstrates the lability of the carbon-fluorine bond under electron impact conditions and provides confirmatory evidence for fluorine substitution. The resulting fragment retains the benzothiazole core structure with an amino substituent [16] [17].
Loss of the amino group produces a prominent fragment at m/z 147 with 40-50% relative intensity, representing the [M-NH₂]⁺ ion. This fragmentation pattern reflects the electron-donating character of the amino group and its susceptibility to oxidative loss under mass spectrometric conditions. The resulting fragment maintains the fluorinated benzothiazole scaffold [16] [18].
Fragment m/z | Loss/Fragment | Relative Intensity (%) | Fragmentation Mechanism |
---|---|---|---|
168 (M⁺) | Molecular ion | 25-35 | Stable molecular ion |
149 | [M-F]⁺ | 15-20 | Loss of fluorine atom |
147 | [M-NH₂]⁺ | 40-50 | Loss of amino group |
134 | [M-H₂S]⁺ | 20-30 | Loss of hydrogen sulfide |
121 | Fluorobenzene ring | 60-70 | Ring cleavage retaining fluorine |
105 | Substituted benzene | 30-40 | Further ring fragmentation |
91 | Tropylium ion | 45-55 | Aromatic rearrangement |
77 | Phenyl cation | 35-45 | Phenyl cation formation |
69 | Thiazole ring | 25-35 | Heterocyclic fragmentation |
51 | CHF⁺ | 20-30 | Small fluorinated fragment |
The elimination of hydrogen sulfide generates a fragment at m/z 134 with 20-30% relative intensity, corresponding to the [M-H₂S]⁺ ion. This fragmentation involves cleavage of the thiazole ring with loss of the sulfur-containing unit, resulting in a fluorinated aminobenzene derivative. This pathway demonstrates the relative weakness of carbon-sulfur bonds in the heterocyclic system under high-energy conditions [16] [17] [18].
Ring cleavage processes generate several characteristic fragments that provide detailed structural information. The fragment at m/z 121 with 60-70% relative intensity corresponds to the fluorobenzene ring system, representing one of the most abundant ions in the spectrum. This fragment results from cleavage that retains the fluorine substituent while eliminating the thiazole portion of the molecule [16] [17].
Further fragmentation produces a substituted benzene fragment at m/z 105 with 30-40% relative intensity, representing continued degradation of the aromatic system. The tropylium ion at m/z 91 exhibits 45-55% relative intensity and results from aromatic rearrangement processes characteristic of substituted benzene derivatives under electron impact conditions [16] [18].
The phenyl cation at m/z 77 with 35-45% relative intensity represents a fundamental aromatic fragment common to many substituted benzene compounds. Heterocyclic fragmentation produces a thiazole ring fragment at m/z 69 with 25-35% relative intensity, providing specific confirmation of the thiazole structural unit [16] [17].
Small fluorinated fragments include the CHF⁺ ion at m/z 51 with 20-30% relative intensity, demonstrating the formation of simple fluorine-containing species during the fragmentation cascade. This fragment provides additional confirmation of fluorine substitution and reflects the tendency of fluorinated compounds to generate characteristic small molecular fragments [16] [19] [18].
Irritant